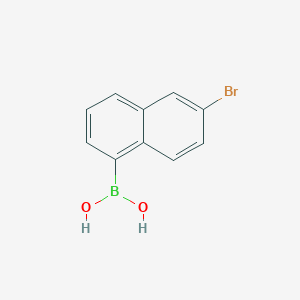

6-Bromonaphthalene-1-boronic acid

Beschreibung

Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis

Arylboronic acids, organic compounds containing a carbon-boron bond, have become indispensable reagents in modern organic synthesis. nih.govwikipedia.org Their rise to fame is largely attributed to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org This reaction, recognized with the 2010 Nobel Prize in Chemistry, allows for the efficient construction of complex molecular frameworks from simpler building blocks. nih.gov

The significance of arylboronic acids stems from several key advantages: they are generally stable, have low toxicity, and a wide variety of them are commercially available. nih.govnih.gov These characteristics make them highly attractive for applications in medicinal chemistry, materials science, and the synthesis of natural products. nih.gov Beyond the well-established Suzuki-Miyaura coupling, arylboronic acids are also utilized in a growing number of other transformations, including the formation of carbon-heteroatom bonds and as precursors to aryl radicals. nih.govrsc.orgdp.tech

Naphthalene (B1677914) Boronic Acids: A Specialized Class of Organoboron Compounds

Within the broad family of arylboronic acids, naphthalene boronic acids represent a specialized class with unique properties and applications. The naphthalene core, a bicyclic aromatic system, imparts specific steric and electronic characteristics to the boronic acid functionality. These compounds serve as building blocks for introducing the naphthyl moiety into larger, more complex structures. acs.orggoogle.com

The position of the boronic acid group on the naphthalene ring, as well as the presence of other substituents, can significantly influence the reactivity and properties of the molecule. nih.gov For instance, the synthesis of various substituted naphthalenes, which are important precursors for dyes, polymers, and pharmaceuticals, often relies on the use of naphthalene boronic acids. sigmaaldrich.comottokemi.com

Research Focus: 6-Bromonaphthalene-1-boronic Acid as a Key Synthetic Intermediate and Research Target

This compound is a bifunctional molecule, meaning it possesses two reactive sites: the boronic acid group at the 1-position and a bromine atom at the 6-position. This dual functionality makes it a particularly valuable and versatile building block in organic synthesis. The boronic acid group can participate in cross-coupling reactions to form a new carbon-carbon or carbon-heteroatom bond, while the bromo substituent can be utilized in a subsequent, different coupling reaction.

This "two-directional" reactivity allows for the stepwise and controlled construction of complex, highly substituted naphthalene-based structures. The strategic placement of the bromo and boronic acid groups on the naphthalene scaffold provides chemists with a powerful tool for creating novel materials with specific electronic or photophysical properties, as well as for synthesizing complex target molecules in a convergent manner.

The synthesis of this compound itself presents a synthetic challenge, requiring selective functionalization of the naphthalene core. A common strategy involves the lithiation of a dibromonaphthalene precursor followed by reaction with a boron-containing electrophile.

Eigenschaften

Molekularformel |

C10H8BBrO2 |

|---|---|

Molekulargewicht |

250.89 g/mol |

IUPAC-Name |

(6-bromonaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C10H8BBrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,13-14H |

InChI-Schlüssel |

BWDUGDJTSAZOHL-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C2C=CC(=CC2=CC=C1)Br)(O)O |

Herkunft des Produkts |

United States |

Reactivity Profiles and Mechanistic Investigations of 6 Bromonaphthalene 1 Boronic Acid Derivatives

Cross-Coupling Reactions of Naphthalene (B1677914) Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for constructing biaryl structures which are prevalent in pharmaceuticals and material science. youtube.com Naphthalene-based boronic acids are valuable building blocks in this context.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. wikipedia.org The reaction typically requires a palladium source, a ligand, a base, and a suitable solvent system. yonedalabs.com

The scope of the Suzuki-Miyaura reaction is generally broad, tolerating a wide variety of functional groups on both coupling partners. st-andrews.ac.uk For naphthalene boronic acids, couplings with a diverse range of aryl and heteroaryl halides have been reported. The reactivity of the halide partner typically follows the order: I > Br > OTf >> Cl. fishersci.co.uk

Electron-donating or -withdrawing groups on the coupling partners can influence reaction efficiency. For instance, studies on related systems show that aryl bromides with various substituents can be successfully coupled. arkat-usa.org However, specific studies detailing the substrate scope for reactions involving 6-Bromonaphthalene-1-boronic acid, which could highlight its functional group tolerance when reacting at either the boronic acid or the bromide position, are not available.

A crucial aspect for a bifunctional molecule like this compound is chemoselectivity. Research on other di-functionalized substrates has shown that selective coupling at one site can be achieved by carefully choosing the catalyst, ligand, and reaction conditions. strath.ac.uk For example, in the coupling of 4-bromo-3-(trifluoromethylsulfonyloxy)flavone, the reaction occurs selectively at the triflate group over the bromide. researchgate.net A similar systematic study for this compound would be necessary to map its selective reactivity.

The choice of palladium catalyst and its associated ligand is critical for a successful Suzuki-Miyaura reaction. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to promote the coupling of challenging substrates.

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands are widely used. Buchwald-type biarylphosphines (e.g., XPhos, SPhos) and others like tricyclohexylphosphine (B42057) (PCy₃) are effective for coupling aryl chlorides and bromides, often allowing for reactions at lower temperatures and catalyst loadings. researchgate.netorganic-chemistry.org For the synthesis of sterically hindered biaryls, such as chiral 1,1'-binaphthalenes, ferrocenylphosphane ligands have been employed. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form stable complexes with palladium, showing remarkable catalytic performance. st-andrews.ac.uk Commercially available Pd-NHC precatalysts, such as [Pd(IPr)(cin)Cl], have been shown to be effective for coupling a wide range of aryl chlorides and boronic acids under mild conditions, often in environmentally benign solvents like ethanol (B145695)/water mixtures. st-andrews.ac.uk

While these ligands are generally effective for naphthalene systems, specific optimization studies for this compound are required to determine the ideal catalyst system for high-yield and chemoselective transformations.

The choice of base and solvent is interdependent and crucial for the reaction's success. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. organic-chemistry.org

Bases: A variety of inorganic and organic bases are used, with the choice depending on the substrates' sensitivity. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (CsF, KF). yonedalabs.comresearchgate.net The strength and nature of the base can control selectivity and minimize side reactions. researchgate.net For instance, weak bases are sometimes employed to avoid the decomposition of sensitive substrates. youtube.com

Solvents: The reaction is often performed in aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene, frequently with the addition of water to help dissolve the inorganic base and facilitate the formation of the active boronate species. yonedalabs.com The use of "green" solvents, particularly ethanol/water mixtures, has become increasingly popular. st-andrews.ac.ukresearchgate.net

The optimal base and solvent combination for this compound would need to be determined experimentally, balancing the need for boronic acid activation against the potential for side reactions.

The table below shows typical conditions for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids, illustrating the range of conditions that could be explored for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is a generalized representation based on available literature for similar compounds and does not represent specific experimental data for this compound.

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (0.5) | KOH | Water | 100 | 94 | arkat-usa.org |

| 4-Bromoanisole | Phenylboronic acid | Pd(II)-complex 7 (0.5) | KOH | Water | 100 | 93 | arkat-usa.org |

| 2-Bromopyridine | Phenylboronic acid | Pd(II)-complex 7 (0.5) | KOH | Water | 100 | 87 | arkat-usa.org |

The Suzuki-Miyaura reaction generally proceeds with retention of stereochemistry at sp²-hybridized carbon centers. For example, the coupling of (Z)- or (E)-vinyl halides or vinylboronic acids typically yields products with the original double bond geometry preserved. wikipedia.orgrichmond.edu

The synthesis of axially chiral biaryls, such as 1,1'-binaphthalenes, via asymmetric Suzuki-Miyaura coupling is a significant application. This is typically achieved by using chiral phosphine ligands that can induce enantioselectivity in the coupling of sterically hindered naphthalene substrates. nih.govbeilstein-journals.org While this has been demonstrated for other naphthalene systems, there are no specific reports on the use of this compound in diastereoselective or enantioselective synthesis. Such studies would be valuable to understand how its specific substitution pattern influences stereochemical control.

Side reactions are common in cross-coupling chemistry and understanding them is key to optimizing reaction conditions.

Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is a major competing pathway, especially for electron-deficient or heteroaryl boronic acids, and is often promoted by the basic and aqueous conditions of the reaction. strath.ac.uk The propensity for protodeboronation is highly dependent on the substrate and reaction pH. strath.ac.uk Strategies to mitigate this include using anhydrous conditions, specific bases like CsF, or protecting the boronic acid functionality. The use of a 1,8-diaminonaphthalene (B57835) (dan) group to protect the boronic acid has been shown to confer remarkable stability against protodeboronation. youtube.comresearchgate.net

Protodehalogenation: This is the replacement of the halogen atom with a hydrogen, which is a common side reaction for the organohalide coupling partner.

For a molecule like this compound, there is a potential competition between protodeboronation (loss of the -B(OH)₂ group) and protodehalogenation (loss of the -Br atom), in addition to the desired cross-coupling and potential homocoupling reactions. A detailed mechanistic study would be required to analyze the factors that favor one pathway over the others for this specific substrate.

While the principles of Suzuki-Miyaura cross-coupling are well-established for naphthalene-based systems, this compound remains a compound with an apparently uncharacterized reactivity profile in the scientific literature. Its bifunctional nature makes it a potentially versatile building block for the synthesis of complex polycyclic aromatic systems. However, to unlock this potential, detailed experimental studies are needed to define its substrate scope, optimize reaction conditions for chemoselective coupling, investigate its utility in stereoselective synthesis, and analyze the competing side-reaction pathways of protodeboronation and protodehalogenation.

Chan-Lam Coupling for C-N Bond Formation

The Chan-Lam coupling reaction is a significant method for forming carbon-heteroatom bonds, specifically aryl carbon-nitrogen (C-N) bonds. organic-chemistry.orgwikipedia.org This reaction involves the oxidative coupling of arylboronic acids with compounds containing N-H bonds, such as amines, amides, and imides. organic-chemistry.org The process is typically catalyzed by copper complexes and can be performed in the open air at room temperature, offering an advantage over the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

In the context of this compound, the Chan-Lam coupling provides a direct route to introduce nitrogen-containing functional groups at the 1-position of the naphthalene core, while the bromo substituent at the 6-position remains available for further transformations. The reaction mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired N-arylated product and a copper(I) species. wikipedia.org Oxygen often facilitates the reaction, likely by reoxidizing the copper(I) catalyst to the active copper(II) state. organic-chemistry.org

Research has demonstrated the effectiveness of various copper catalysts and reaction conditions for Chan-Lam couplings. For instance, a square pyramidal copper complex, [Cu(DMAP)4I]I, has been shown to be a highly efficient catalyst for the C-N coupling of arylboronic acids with amines and amides at room temperature, leading to high yields in short reaction times. rsc.org Such protocols could be readily applied to this compound. While aryl boronic acid pinacol (B44631) (BPin) esters can be challenging substrates, particularly with aryl amines, the use of a mixed solvent system of acetonitrile (B52724) and ethanol has been found to facilitate effective C-N bond formation. nih.gov

The versatility of the Chan-Lam coupling allows for the synthesis of a wide range of N-substituted naphthalenes derived from this compound. For example, coupling with various primary and secondary amines, anilines, and amides can lead to the corresponding N-aryl and N-alkyl aminonaphthalenes and amides.

Table 1: Examples of Chan-Lam Coupling Reactions This table is illustrative and provides potential reaction examples based on established Chan-Lam coupling methodologies.

| Amine/Amide Substrate | Product | Catalyst System |

| Benzylamine | N-(6-Bromonaphthalen-1-yl)benzylamine | [Cu(DMAP)4I]I |

| Aniline | N-(6-Bromonaphthalen-1-yl)aniline | Cu(OAc)2, Pyridine |

| Benzamide | N-(6-Bromonaphthalen-1-yl)benzamide | Cu(OAc)2 |

| Imidazole | 1-(6-Bromonaphthalen-1-yl)-1H-imidazole | [Cu(DMAP)4I]I |

Other Transition Metal-Catalyzed Coupling Reactions

Nickel-catalyzed reactions have emerged as powerful tools for carbon-carbon bond formation. Nickel-catalyzed hydroarylation of internal alkenes with arylboronic acids provides a redox-neutral method to synthesize arylated products. nih.gov This process, often facilitated by a β-diketone ligand, can be applied to a broad range of 1,2-disubstituted alkenes. nih.gov For this compound, this reaction would enable the introduction of the 6-bromonaphthyl moiety onto an alkene substrate. The reaction tolerates a variety of functional groups on the aryl boronic acid, including multisubstituted systems and other naphthyl boronic acids. nih.gov

Nickel is also effective in catalyzing the cross-coupling of redox-active esters with boronic acids, a transformation analogous to the Suzuki coupling. nih.govcapes.gov.br This reaction utilizes alkyl carboxylic acids activated as their redox-active ester derivatives, such as N-hydroxy-tetrachlorophthalimide (TCNHPI) esters. nih.govcapes.gov.brresearchgate.net The use of inexpensive nickel catalysts like NiCl2·6H2O makes this an attractive and scalable method. nih.govcapes.gov.br

Furthermore, nickel catalysis can facilitate radical cross-coupling reactions. Mechanistic studies suggest a unique activation pathway for alkyl boronic acids involving a bromine radical transfer from a nickel-complex. rsc.org This process, which can be photocatalyzed, avoids the need for strong oxidants. rsc.org While this specific mechanism was detailed for alkyl boronic acids, the principles of radical generation and coupling under nickel catalysis could potentially be extended to aryl boronic acids like this compound in specifically designed systems.

Copper catalysis is not limited to C-N bond formation and extends to various other transformations involving boronic acids. Copper-catalyzed cross-coupling of boronic esters has been reported for the formation of C-C and C-heteroatom bonds. nih.gov For instance, boron "ate" complexes, formed from boronic esters and an organolithium reagent, can undergo stereospecific transmetalation to a copper species and subsequently couple with various electrophiles. nih.gov

A significant side reaction in copper-catalyzed cross-couplings is the homocoupling of the boronic acid. mdpi.comnih.gov Mechanistic studies have shown that the presence of a coordinating base, such as a hydroxide (B78521), facilitates the initial transmetalation from the aryl boronic acid to a Cu(II) center. mdpi.comnih.gov However, a second transmetalation to form a bis-aryl Cu(II) complex is generally disfavored. Instead, the formation of organocopper(II) dimers can lead to a coupled transmetalation-electron transfer (TET) process, forming bis-organocopper(III) complexes that readily undergo reductive elimination to produce the homocoupling product. mdpi.comnih.gov Understanding this pathway is crucial for optimizing conditions to favor the desired cross-coupling product over the homodimer when using this compound in copper-catalyzed reactions.

Mechanistic Studies of Reaction Pathways

Elucidation of Transmetalation Processes

Transmetalation is a fundamental step in many transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction. rsc.orgresearchgate.net It involves the transfer of the organic group from the organoboron species to the transition metal center. rsc.orgresearchgate.net The mechanism of this process has been a subject of extensive debate, with two primary pathways being considered. acs.org

Path A (Boronate Pathway): The base reacts with the boronic acid to form a more nucleophilic boronate species, which then attacks the palladium halide complex. acs.org

Path B (Hydroxide Pathway): The base reacts with the palladium halide complex to form a more nucleophilic palladium hydroxo complex, which then reacts with the neutral boronic acid. acs.org

Systematic studies involving stoichiometric reactions of isolated arylpalladium hydroxo and halide complexes with arylboronic acids and aryltrihydroxyborates have provided significant insights. acs.org These studies suggest that for Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid (Path B) is the predominant pathway for transmetalation. acs.org The rate constant for the reaction of the hydroxo complex with the boronic acid was found to be significantly larger than that for the reaction of the palladium iodide complex with the aryltrihydroxyborate. acs.org

Computational studies, often employing Density Functional Theory (DFT), have also been instrumental in examining the transmetalation mechanisms for both C(sp²)–C(sp²) and C(sp²)–C(sp³) Suzuki-Miyaura cross-couplings. nih.govnih.gov These studies help to juxtapose the pathways for different types of organoboron nucleophiles and highlight subtle but important features of the transmetalation process. nih.gov For base-free palladium-catalyzed desulfonative Suzuki-Miyaura cross-coupling reactions, theoretical studies have identified a hydrogen-bond complex between the Pd-F complex and the aryl boronic acid as a crucial pre-transmetalation intermediate. nih.gov

Role of Boronic Acid vs. Boronic Ester Species in Catalytic Cycles

While boronic acids are the traditional reagents in Suzuki-Miyaura reactions, boronic esters are also widely used due to their different properties and stability. acs.orgnih.gov A key question in the mechanism of Suzuki-Miyaura reactions involving boronic esters is whether they undergo transmetalation directly or if they must first hydrolyze to the corresponding boronic acid. acs.orgillinois.edu

Recent research has provided strong evidence that boronic esters can indeed transmetalate directly without prior hydrolysis. acs.orgnih.govillinois.edu Structural, kinetic, and computational investigations have led to the observation and characterization of pre-transmetalation intermediates generated from various commonly employed boronic esters. acs.orgnih.gov These studies revealed that the structure of the boronic ester can have a significant impact on both the speciation of the pre-transmetalation intermediate and the rate of the aryl group transfer. illinois.edu In fact, several boronic esters were found to undergo transmetalation more than 20 times faster than the corresponding boronic acid. illinois.edu

Two critical features have been identified that facilitate the transfer of the organic fragment from the boron to the palladium:

The ability to create an empty coordination site on the palladium atom. acs.orgnih.gov

The nucleophilic character of the ipso-carbon bound to boron. acs.orgnih.gov

Table 2: Comparison of Reactivity in Transmetalation This table is a generalized representation based on findings from mechanistic studies.

| Boron Species | Relative Rate of Transmetalation | Key Mechanistic Feature |

| Boronic Acid | Baseline | Can react via boronate or directly with Pd-OH complex. acs.org |

| Boronic Ester | Can be >20x faster than boronic acid. illinois.edu | Direct transmetalation without prior hydrolysis is possible. acs.orgnih.gov |

Identification of Key Intermediates (e.g., 'Ate' Complexes, Organometallic Species)

The reactivity of aryl boronic acids, including this compound, in widely-used reactions like the Suzuki-Miyaura coupling is governed by the formation of specific transient species. The catalytic cycle of this cross-coupling reaction critically involves the transmetalation of the aryl group from the boronic acid to a Pd(II) complex. rsc.org This process is initiated by the activation of the boronic acid.

In the presence of a base (like a hydroxide), the boronic acid (ArB(OH)₂), a Lewis acid, accepts a hydroxide ion to form a more nucleophilic boronate species, often referred to as an 'ate' complex (ArB(OH)₃⁻). rsc.orgwikipedia.orgnih.gov This 'ate' complex is crucial for the subsequent transmetalation step, where the naphthalene group is transferred to the palladium center, forming an organometallic palladium intermediate (Ar-Pd-X). rsc.org

The general mechanism for the Suzuki-Miyaura reaction, which is applicable to this compound, involves several key steps after the formation of the 'ate' complex:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The aryl group from the 'ate' complex displaces the halide on the palladium center. rsc.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst. nih.gov

While the palladium-catalyzed pathway is most common, copper catalysis is also relevant. In copper-catalyzed reactions, a B-to-Cu(II) transmetalation can occur, facilitated by a coordinating base, through the formation of mixed Cu-(μ-OH)-B intermediates. nih.gov This leads to the formation of organocopper species which can then participate in coupling reactions. nih.gov

The stability and reactivity of these intermediates are influenced by the specific structure of the boronic acid. For instance, the use of protecting groups like naphthalene-1,8-diaminato (dan) can create arylboron compounds that are more resistant to premature decomposition, allowing for direct participation in cross-coupling reactions. acs.org

Investigation of Isomerization and Rearrangement Mechanisms

A significant side reaction for aryl boronic acids, including this compound, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. wikipedia.orgacs.org

Protodeboronation can proceed through several mechanisms:

Acid-Catalyzed: In acidic conditions, the reaction occurs between the boronic acid and an acid. wikipedia.org

Base-Catalyzed: At high pH, the formation of the boronate anion (ArB(OH)₃⁻) is followed by a rate-limiting reaction with a proton source like water. wikipedia.orged.ac.uk

The rate of protodeboronation varies significantly among different boronic acids. For example, some heteroaromatic boronic acids undergo rapid protodeboronation at neutral pH through the fragmentation of zwitterionic intermediates. acs.org While this compound itself is not a heteroaromatic compound, the principles of substituent effects are broadly applicable. The presence of the bromine atom, an electron-withdrawing group, can influence the susceptibility of the C-B bond to cleavage.

Strategies to mitigate protodeboronation in coupling reactions include using highly active catalysts, specialized ligands like SPhos, or protecting the boronic acid functionality. nih.govresearchgate.netmit.edu For instance, converting boronic acids into more stable derivatives like MIDA boronates or DABO boronates can prevent premature decomposition. acs.orgnih.gov

Isomerization in the naphthalene system itself is not a commonly reported reaction pathway under typical conditions for boronic acid transformations. The primary concern regarding structural changes is the loss of the boronic acid group through protodeboronation rather than rearrangement of substituents on the naphthalene core.

Computational Chemistry and Theoretical Investigations of Naphthalene Boronic Acid Systems

Electronic Structure and Reactivity Prediction

The electronic structure of 6-Bromonaphthalene-1-boronic acid is fundamental to understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to model its molecular orbitals and predict its behavior in chemical reactions. The presence of the naphthalene (B1677914) core, the boronic acid group, and the bromo substituent all contribute to the molecule's electronic landscape.

The application of DFT computational methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, allows for the study of electronic properties in substituted naphthalene derivatives. researchgate.net The trifluoromethyl group, for instance, is a known electron-withdrawing group that influences the chemical characteristics of compounds. researchgate.net Similarly, the bromine atom in this compound acts as an electron-withdrawing group through induction, while also having a resonance-donating effect. The interplay of these effects on the naphthalene ring system modulates the electron density distribution across the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For naphthalene boronic acids, the substitution pattern significantly influences their fluorescent properties, which are directly related to their electronic structure. nih.gov For instance, studies on a series of water-soluble fluorescent naphthalene boronic acid-based carbohydrate reporters have shown that the substitution pattern can lead to ratiometric fluorescence changes upon saccharide binding. nih.gov

The following table provides hypothetical, yet representative, electronic structure data for a substituted naphthalene boronic acid, calculated using DFT, to illustrate the type of information obtained from such studies.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.05 | -1.36 |

| HOMO-LUMO Gap | 0.20 | 5.44 |

| This table is illustrative and based on typical values for related arylboronic acids. |

Quantum Chemical Calculations for Mechanistic Pathway Elucidation

Quantum chemical calculations are indispensable tools for elucidating the mechanisms of reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling reaction. These calculations can map out the entire reaction coordinate, identifying key intermediates and transition states.

DFT calculations are used to determine the energy profiles of reaction pathways. For instance, in the context of the Suzuki-Miyaura coupling, the mechanism involves several steps: oxidative addition, transmetalation, and reductive elimination. Computational studies can model each of these steps, providing the relative energies of all species involved.

A computational investigation into the palladium-catalyzed protodeboronation of 2-naphthalene boronic acid pinacol (B44631) ester, a side reaction in Suzuki-Miyaura couplings, utilized DFT to explore the reaction mechanism. chemrxiv.org The study modeled the boronic acid reagent and investigated the catalytic cycle, highlighting the role of bulky phosphine (B1218219) ligands in accelerating this undesired pathway. chemrxiv.org Such studies provide critical insights that can help in optimizing reaction conditions to favor the desired cross-coupling product. Kinetic modeling based on these computational results has shown excellent agreement with experimental yields. chemrxiv.org

The energy profile for a reaction includes the determination of the activation energies associated with each transition state. These activation barriers are crucial for understanding the kinetics of the reaction. For example, the transmetalation step in Suzuki-Miyaura coupling can proceed through different pathways, and computational modeling helps to identify the lowest energy path.

The conformation of a molecule can have a significant impact on its reactivity. For arylboronic acids, the orientation of the boronic acid group relative to the aromatic ring is of particular importance. Computational methods are used to perform conformational analysis and find the lowest energy structures.

A study on the conformational analysis of (m-Carbamoylphenyl)boronic acid used theoretical methods to calculate the potential energy surface and identify the most stable conformer. researchgate.net For (naphthalen-1-yl)boronic acid, crystallographic studies have revealed that the molecule adopts a structure where the naphthalene group and the boronic acid group are in different planes, with a dihedral angle of approximately 40 degrees. iucr.org This non-planar conformation is a result of minimizing steric hindrance. It is expected that this compound would adopt a similar twisted conformation.

Geometrical optimizations using quantum chemical methods provide detailed structural parameters such as bond lengths and angles for the most stable conformers. The table below presents typical bond lengths for a naphthalene boronic acid structure, which would be refined in a specific computational study of this compound.

| Bond | Typical Length (Å) |

| C-C (aromatic) | 1.39 - 1.42 |

| C-B | ~1.56 |

| B-O | ~1.37 |

| O-H | ~0.97 |

| This table is illustrative and based on general values for arylboronic acids. |

Analysis of Boron Lewis Acidity and Factors Influencing it

The boron atom in a boronic acid has an empty p-orbital, which makes it a Lewis acid. The Lewis acidity of boronic acids is a key factor in their chemical behavior, including their ability to bind with diols and their catalytic activity.

The acidity of a boronic acid is derived from its Lewis acidity, which allows it to react with a protic solvent like water to form an anionic tetrahedral boronate. nih.gov The pKa of a boronic acid is a measure of this Lewis acidity. Computational studies have been employed to predict the pKa of arylboronic acids, though it is a challenging task due to the complex interactions with the solvent. mdpi.com To obtain accurate pKa values, it is necessary to consider the different possible conformations of the hydroxyl groups in both the acid and its conjugate base. mdpi.com

The electronic nature of the substituents on the aromatic ring significantly influences the Lewis acidity of the boron center. Electron-withdrawing groups, such as the bromine atom in this compound, are expected to increase the Lewis acidity by withdrawing electron density from the boron atom, making it more electrophilic. Conversely, electron-donating groups decrease Lewis acidity. However, computational and experimental studies on 2,6-diarylphenylboronic acids have shown that the Lewis acidity can remain unchanged upon the introduction of electron-withdrawing or electron-donating groups at a distant position, due to the stabilizing effects of polar-π interactions and solvation. nih.govnih.gov

Studies on Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular and intermolecular interactions play a crucial role in determining the solid-state structure and properties of boronic acids. Hydrogen bonding is a particularly important interaction for these molecules.

In the solid state, arylboronic acids typically form dimers through a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules. iucr.org These dimers can then be further connected by additional hydrogen bonds to form extended layered networks. iucr.org For (naphthalen-1-yl)boronic acid, two polymorphic forms have been identified, both of which feature such hydrogen-bonded dimer motifs. iucr.org

Computational studies can be used to model these hydrogen bonds and quantify their strength. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of hydrogen bonds, providing a measure of their strength.

Besides intermolecular hydrogen bonding, intramolecular interactions can also be significant. In certain conformations, a weak intramolecular hydrogen bond or other non-covalent interactions may exist between the boronic acid group and other parts of the molecule. Structural and computational studies have demonstrated that polar-π interactions contribute to the stabilization of boronic acids and their boronate forms. nih.govnih.gov In this compound, potential interactions could occur between the boronic acid hydrogens and the π-system of the naphthalene ring or the lone pairs of the bromine atom, depending on the conformation.

Advanced Applications of Naphthalene Boronic Acids in Chemical Research

Building Blocks for Complex Molecule Synthesis

The dual functionality of molecules like 6-Bromonaphthalene-1-boronic acid, possessing both a reactive boronic acid and a bromo group, makes them exceptionally valuable building blocks. These two groups can participate in sequential and orthogonal coupling reactions, providing a strategic advantage in the synthesis of intricate organic structures.

The synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs) has become a focal point in the development of novel organic materials with tailored electronic properties. nih.gov The incorporation of boron atoms into a PAH skeleton significantly alters the frontier molecular orbitals, particularly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which enhances the electron-accepting capabilities of the material. ed.ac.ukbohrium.com

Research has demonstrated facile methods for creating brominated, boron-containing PAHs by reacting specific alkynes with boron tribromide (BBr₃). nih.govrsc.org This process often involves a bromoboration/electrophilic C–H borylation sequence. The resulting bromo-functionalized B-PAHs are stable and serve as versatile platforms for further modification. The C-Br bond can be readily used in cross-coupling reactions, such as Negishi or Suzuki couplings, to introduce new functional groups, like triarylamine donors. ed.ac.uknih.gov This strategy allows for the creation of donor-acceptor (D-A) molecules with low optical gaps and emission profiles extending into the deep-red and near-infrared (NIR) regions. ed.ac.uknih.gov

For instance, a one-pot synthesis strategy has been developed that transforms 2-(phenylethynyl)-1,1'-biphenyl (B3204048) derivatives into B-PAHs via a unique 1,4-boron migration process, achieving moderate to good yields. nih.gov While this specific example doesn't start from a naphthalene (B1677914) boronic acid, the underlying principles of intramolecular borylation and cyclization are central to the construction of complex PAHs from functionalized aryl precursors. The table below summarizes the synthesis of various mono- and dual-core B-PAHs using this one-pot method.

| Starting Alkyne | Product (B-PAH) | Yield | Reference |

|---|---|---|---|

| 2-(Phenylethynyl)-1,1'-biphenyl | 8-Mesityl-8H-benzo[e]phenanthro[1,10-bc]borinine | 43% | nih.gov |

| 4'-Methyl-2-(phenylethynyl)-1,1'-biphenyl | 2-Methyl-8-mesityl-8H-benzo[e]phenanthro[1,10-bc]borinine | 41% | nih.gov |

| 4'-(tert-Butyl)-2-(phenylethynyl)-1,1'-biphenyl | 2-(tert-Butyl)-8-mesityl-8H-benzo[e]phenanthro[1,10-bc]borinine | 46% | nih.gov |

| 2,2'-Bis(phenylethynyl)-1,1'-biphenyl | 8,16-Dimesityl-8,16-dihydrodibenzo[e,l]pyreno[1,10-bc:5,6-b'c']diborinine | 40% | nih.gov |

The synthesis of helical PAHs and oligoarenes is a sophisticated challenge in organic chemistry, driven by the unique chiroptical properties of these molecules. The same synthetic strategies that enable the formation of planar B-PAHs can be adapted to create molecules with inherent helical structures. By choosing appropriately designed precursors, the intramolecular cyclization process can be directed to form non-planar, helical systems. For example, a one-pot synthesis method involving a 1,4-boron migration has been successfully exploited to prepare a helical B-PAH in a 25% yield from a suitable alkyne precursor. nih.gov This demonstrates that the strategic placement of functional groups on aryl backbones, a feature inherent to building blocks like this compound, is key to controlling the final three-dimensional structure of the target molecule.

Boronic Acid Catalysis in Organic Transformations

While widely recognized as reagents in cross-coupling reactions, boronic acids are also emerging as a class of effective and mild organocatalysts. rsc.org Their catalytic activity stems from the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl-containing functional groups. rsc.orgnih.gov This transient activation avoids the need for stoichiometric activating agents, aligning with the principles of green chemistry. umanitoba.caumanitoba.ca

Boronic acid catalysis (BAC) provides a versatile strategy for a range of organic transformations. ualberta.ca The electronic properties of the boronic acid can be tuned by modifying its aryl substituent, making it a highly adaptable catalyst system. nih.gov Naphthalene boronic acids are part of this catalyst family. BAC has been successfully applied to promote various reactions, including Friedel-Crafts alkylations, cycloadditions, and condensations. rsc.orgualberta.ca For instance, electron-deficient arylboronic acids can activate π-activated alcohols, facilitating their reaction with nucleophiles. ualberta.ca

A key application of boronic acid catalysis is the mild and selective activation of hydroxyl (–OH) and carboxylic acid (–COOH) groups. rsc.orgumanitoba.ca

Hydroxy Group Activation : Boronic acids react with alcohols to form boronate esters. This process can activate the alcohol in two ways. It can facilitate the formation of a carbocation intermediate, which can then be trapped by a nucleophile in reactions like Friedel-Crafts alkylations. rsc.org Alternatively, for diols and saccharides, the formation of a tetrahedral boronate adduct increases the nucleophilicity of the remaining hydroxyl groups, enabling selective alkylation or acylation. rsc.orgnih.gov

Carboxylic Acid Activation : Carboxylic acids can be activated towards nucleophilic attack through the formation of an acylboronate or a mixed anhydride (B1165640) with the boronic acid catalyst. nih.govpkusz.edu.cn This activation facilitates direct amidation and esterification reactions under mild conditions. rsc.orgpkusz.edu.cn Furthermore, boronic acid catalysis can activate unsaturated carboxylic acids by lowering the energy of their LUMO, which promotes cycloaddition reactions such as Diels-Alder and dipolar [3+2] cycloadditions. pkusz.edu.cnnih.gov This method provides improved reaction rates and regioselectivities compared to thermal activation. nih.gov

Role in Materials Science Research

Organoboronic acids and their derivatives are crucial in materials science, primarily for the development of organic electronic materials. chemrxiv.org The presence of both a bromo- and a boronic acid group in this compound makes it an ideal precursor for creating advanced functional materials.

The incorporation of boron into PAHs is a powerful strategy for tuning their optoelectronic properties. B-PAHs often exhibit deep LUMO energy levels (less than -3.0 eV), making them strong electron acceptors. ed.ac.uk This property is highly desirable for applications in organic electronics, such as n-type semiconductors in organic field-effect transistors (OFETs) and as acceptor materials in organic light-emitting diodes (OLEDs).

Bromo-functionalized B-PAHs, which can be synthesized from precursors like this compound, are particularly useful. nih.gov The bromine atom serves as a convenient point for post-synthetic modification via cross-coupling reactions. ed.ac.uk This allows for the straightforward synthesis of donor-acceptor (D-A) materials by attaching various electron-donating groups. ed.ac.uknih.gov By systematically varying the donor unit and the B-PAH acceptor core, researchers can precisely control the energy of the intramolecular charge-transfer (CT) excited state. This fine-tuning allows for the development of materials that emit light across the visible spectrum and into the near-infrared. Several of these D-A materials have shown potential as emitters exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in next-generation OLEDs. ed.ac.uknih.gov

The table below highlights the properties of D-A materials synthesized from a brominated B-PAH acceptor core.

| Acceptor Core | Donor Group | Emission Max (λPL in toluene) | Key Property | Reference |

|---|---|---|---|---|

| Bromo-B-PAH 1 | Triphenylamine (TPA) | 630 nm | Red Emitter | ed.ac.uk |

| Bromo-B-PAH 2 | Triphenylamine (TPA) | 700 nm | Deep-Red Emitter | ed.ac.uk |

| Bromo-B-PAH 3 | Triphenylamine (TPA) | 745 nm | Near-Infrared Emitter | ed.ac.uk |

| Bromo-B-PAH 1 | 10H-phenoxazine (PXZ) | 660 nm | Deep-Red TADF | ed.ac.uk |

| Bromo-B-PAH 3 | 10H-phenoxazine (PXZ) | 780 nm | Near-Infrared TADF | ed.ac.uk |

Design of Optoelectronic and Organic Electronic Materials

Naphthalene-containing polymers are of significant interest for optoelectronic applications due to their inherent fluorescence and charge-transport properties. While direct studies on polymers derived from this compound are not readily found, its structure is highly conducive to the synthesis of conjugated polymers for organic electronics.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic electronics, enabling the synthesis of precisely defined conjugated polymers. nih.gov In this context, this compound can serve as a key monomer. The boronic acid functionality can be coupled with a variety of dihaloaromatic compounds, while the bromo group can be reacted with other boronic acids or esters. This dual reactivity allows for the construction of alternating copolymers with tailored electronic properties. For instance, coupling with electron-rich or electron-deficient aromatic units could be used to tune the HOMO/LUMO energy levels of the resulting polymer, a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The naphthalene unit itself often imparts desirable properties such as high thermal stability and good charge carrier mobility.

Polymer Chemistry and Construction of Reversible Polymer Systems

The field of polymer chemistry has greatly benefited from the unique reactivity of boronic acids. rsc.orgnih.gov Boronic acid-functionalized polymers are particularly notable for their responsiveness to stimuli such as pH and the presence of diols. nih.gov This responsiveness stems from the reversible formation of boronate esters.

Although specific research on polymers incorporating this compound is scarce, it can be envisioned as a monomer for creating "smart" polymers. Polymers bearing this moiety could exhibit reversible cross-linking in the presence of di- or polyols, leading to the formation of self-healing gels or materials with tunable viscosity. The naphthalene group could introduce additional intermolecular interactions, such as π-π stacking, which would further influence the mechanical and rheological properties of the resulting polymer systems. Furthermore, the synthesis of vinyl boronate polymers with dynamic exchange properties has been demonstrated, highlighting a potential pathway for incorporating boronic acid functionalities into polymers. rsc.org

Crystal Engineering and Supramolecular Assemblies

Crystal engineering relies on the predictable self-assembly of molecules into well-defined solid-state architectures through non-covalent interactions. Boronic acids are excellent building blocks for supramolecular chemistry due to their ability to form strong, directional hydrogen bonds and reversible covalent bonds with diols. epfl.ch

Arylboronic acids, including naphthalene-based derivatives, are known to form dimeric structures in the solid state through a pair of O-H···O hydrogen bonds. msu.edu This predictable self-assembly can be exploited to construct more complex supramolecular architectures. While the crystal structure of this compound itself is not detailed in the available literature, related naphthalene boronic acids have been shown to form layered networks. rsc.org The presence of the bromine atom in this compound could introduce additional halogen bonding interactions, providing another tool for directing the self-assembly process. Furthermore, the boronic acid group can co-crystallize with various Lewis basic molecules, leading to the formation of diverse supramolecular adducts. chemicalbook.com

Molecular Recognition and Sensing Applications

The ability of boronic acids to reversibly bind with diols is the foundation for their widespread use in molecular recognition and chemical sensing. nih.gov

Design of Chemical Receptors for Diol-Containing Analytes

Boronic acids are well-established synthetic receptors for diol-containing molecules, most notably saccharides. nih.gov The formation of a cyclic boronate ester upon binding with a 1,2- or 1,3-diol is a highly specific interaction that can be harnessed for selective recognition. The binding affinity and selectivity can be tuned by modifying the electronic and steric properties of the aryl group attached to the boronic acid.

While there are no specific reports on this compound as a diol receptor, its naphthalene core would provide a large, rigid scaffold which could be further functionalized to create more sophisticated receptors. The interaction between boronic acids and diols is pH-dependent, with the formation of the more stable anionic boronate ester being favored at higher pH. This property is central to the design of pH-responsive diol sensors.

Development of Fluorescent Reporters and Chemosensors

Fluorescent chemosensors based on boronic acids have attracted significant attention for the detection of biologically important analytes. nih.govrsc.org The general principle involves coupling the boronic acid receptor to a fluorophore. The binding of a diol to the boronic acid modulates the electronic properties of the boron atom, which in turn affects the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. nih.gov

Naphthalene itself is a well-known fluorophore, and numerous fluorescent sensors are based on the naphthalene scaffold. rsc.orgnih.gov Therefore, this compound is an intrinsically fluorescent molecule that could potentially act as a chemosensor. The binding of a diol to the boronic acid moiety could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence. The bromine atom could also serve as a site for attaching other fluorophores or quenching units to develop more complex ratiometric or "turn-on" sensors. While specific examples are lacking for this particular isomer, the general principles of boronic acid-based fluorescent sensor design strongly suggest its potential in this area. researchgate.net

Future Directions and Emerging Research Areas for 6 Bromonaphthalene 1 Boronic Acid

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing arylboronic acids, such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters, are well-established, future research is increasingly focused on developing more sustainable, efficient, and atom-economical alternatives. google.comnih.gov The drive to minimize waste and avoid harsh reaction conditions is paving the way for innovative synthetic strategies applicable to 6-Bromonaphthalene-1-boronic acid.

Furthermore, the concept of "decarboxylative borylation" is emerging as a powerful tool. This method utilizes inexpensive nickel catalysts to convert readily available carboxylic acids into valuable boronic acids, representing a paradigm shift in synthetic strategy. drugdiscoverytrends.com The development of robust and cleavable boronic acid surrogates, such as xanthopinacol (xpin) boronates, also addresses long-standing challenges related to the purification and stability of boronic acids, facilitating their handling and application in complex syntheses. nih.gov

| Emerging Synthetic Method | Key Features | Potential Advantage for this compound |

| Direct C-H Borylation | Catalytic functionalization of C-H bonds. | More direct and atom-economical synthesis from naphthalene (B1677914) precursors. researchgate.net |

| Metal-Free Photoinduced Borylation | Uses light energy to drive the reaction. | Avoids transition metal catalysts, leading to "greener" synthesis. organic-chemistry.org |

| Decarboxylative Borylation | Converts carboxylic acids to boronic acids using a Nickel catalyst. | Access from different, widely available starting materials. drugdiscoverytrends.com |

| Use of Masked Boron Reagents | Employs stable precursors like B(dan) that release the boronic acid when needed. | Enhanced stability and controlled reactivity in multi-step synthesis. rsc.org |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Improved control over reaction parameters, safety, and scalability. nih.gov |

These evolving methodologies promise to make this compound and its derivatives more accessible, enabling broader exploration of their properties and applications.

Exploration of New Catalytic Applications Beyond Conventional Coupling Reactions

While renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the future of this compound extends into its use as a catalyst itself. nih.govwikipedia.org The field of boronic acid catalysis (BAC) leverages the Lewis acidic nature of the boron atom to activate substrates in a variety of organic transformations, offering mild and highly selective reaction conditions. rsc.org

Emerging research demonstrates that arylboronic acids can effectively catalyze dehydrative reactions, such as C-alkylation and allylation, using alcohols as electrophiles and generating water as the sole byproduct. acs.org This represents a significant advance in sustainable chemistry. By immobilizing boronic acids within polymer microgels, their catalytic activity can be precisely tuned for a range of reactions, including aza-Michael additions, aldol (B89426) reactions, and cycloadditions. nih.gov Such systems can be designed to respond to external stimuli like pH changes (e.g., CO2 bubbling) or the presence of specific molecules (e.g., glucose), creating switchable catalytic processes. nih.gov

Future investigations will likely focus on expanding the scope of BAC with naphthalene-based boronic acids like the title compound. The unique electronic and steric properties conferred by the bromonaphthalene framework could lead to novel reactivity and selectivity in reactions such as:

Asymmetric Catalysis: Designing chiral boronic acid catalysts for enantioselective transformations.

Lewis Acid-Mediated Cycloadditions: Utilizing the boronic acid to activate substrates for [4+2] and other cycloaddition reactions. nih.gov

Amide Bond Formation: Catalyzing the direct condensation of carboxylic acids and amines, a cornerstone reaction in medicinal and process chemistry. rsc.org

These explorations will move this compound from its traditional role as a building block to a functional component in catalytic systems.

Expansion of Applications in Advanced Functional Materials

The rigid, planar structure and rich π-electron system of the naphthalene core, combined with the versatile reactivity of the bromo and boronic acid groups, make this compound an exemplary candidate for the construction of advanced functional materials.

One of the most exciting future directions is in the field of supramolecular chemistry and crystal engineering. Arylboronic acids can participate in self-assembly processes, forming well-defined architectures through dative covalent bonds with nitrogen-based linkers. nih.gov For instance, they can self-assemble with dihydroxy naphthalenes and bipyridines to create stable host-guest complexes capable of encapsulating aromatic hydrocarbons. nih.gov The specific geometry of this compound could be exploited to direct the formation of unique supramolecular cages, polymers, and frameworks with tailored properties for molecular recognition or storage.

Another promising area is the development of chemosensors. Naphthalene-based boronic acids have been successfully employed as fluorescent reporters for the detection of saccharides at physiological pH. nih.govnih.gov The boronic acid moiety reversibly binds with diols (present in sugars), while the naphthalene unit acts as a fluorophore. This interaction modulates the fluorescence output, allowing for quantitative detection. Future research could focus on designing sensors based on this compound for specific biologically relevant analytes, leveraging the "on-off" switching of its fluorescence. nih.gov

The potential applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), are also significant. The naphthalene core is a known building block for organic semiconductors, and the boronic acid and bromo groups serve as synthetic handles to extend the π-conjugation and tune the electronic properties of the final material. Research into new oxaboraheterocycles derived from naphthalene precursors has already revealed promising phase-dependent luminescent properties, pointing the way toward novel emitters and solid-state lighting applications. researchgate.net

| Potential Material Application | Role of this compound | Research Goal |

| Supramolecular Assemblies | Building block for self-assembly via N→B dative bonds. nih.gov | Creation of porous materials for gas storage or host-guest systems for molecular recognition. |

| Fluorescent Chemosensors | Combines a diol-binding unit (boronic acid) with a fluorophore (naphthalene). nih.govnih.gov | Development of selective and sensitive sensors for sugars, neurotransmitters, or other biomarkers. |

| Organic Electronics (OLEDs, OFETs) | Precursor for π-conjugated polymers and oligomers. | Synthesis of new materials with high charge mobility and tunable emission colors. |

| Luminescent Materials | Core structure for oxaboraheterocycles. researchgate.net | Discovery of novel materials with properties like delayed fluorescence or white light emission. |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Design

The synergy between synthetic chemistry and computational modeling represents a powerful paradigm for accelerating the discovery and optimization of molecules with desired functions. For a compound like this compound, this interdisciplinary approach is crucial for navigating its vast chemical space and predicting its behavior in complex systems.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to guide synthetic efforts. DFT calculations can predict the geometric and electronic structures of potential products, elucidate reaction mechanisms, and rationalize observed reactivity and selectivity. researchgate.net For example, modeling can help understand the intermolecular interactions that govern the self-assembly of supramolecular structures or predict the photophysical properties (e.g., absorption and emission wavelengths) of new materials derived from this compound.

A compelling application of this synergy is in the rational design of drug candidates. Virtual screening can be used to dock libraries of boronic acid derivatives into the active sites of target enzymes. nih.gov This computational pre-screening identifies promising candidates that can then be synthesized and evaluated biophysically. This workflow, which combines computational design with chemical synthesis and biological testing, has been successfully applied to develop boronic acid-based enzyme inhibitors. nih.govnih.gov The 6-bromonaphthyl group would serve as a unique fragment to explore interactions within the binding pockets of proteins.

Future research will see an even deeper integration of these fields. Machine learning algorithms could be trained on experimental data to predict the outcomes of reactions or the properties of materials, further accelerating the design-synthesis-test cycle. This data-driven approach will enable chemists to move beyond serendipity and toward the de novo design of molecules like derivatives of this compound, precisely tailored for applications in catalysis, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromonaphthalene-1-boronic acid with high purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of bromonaphthalene derivatives. For boronation, Miyaura conditions (Pd catalyst, base, and pinacol borane) are commonly used. Post-synthesis purification via recrystallization or column chromatography is critical to remove Pd residues and byproducts. Characterization by /-NMR and HPLC ensures purity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at -20°C in anhydrous, oxygen-free conditions to avoid hydrolysis or oxidation. Use desiccants and inert gas (N/Ar) for long-term storage. Monitor stability via periodic FT-IR to detect boronic acid dimerization or decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Combine -NMR (to confirm aromatic protons), -NMR (to verify boronic acid integrity), and mass spectrometry (HRMS for molecular weight). X-ray crystallography can resolve structural ambiguities, while TGA/DSC assesses thermal stability .

Advanced Research Questions

Q. How can contradictory data on the binding affinity of this compound with diols be resolved?

- Methodological Answer : Contradictions often arise from pH-dependent boronate ester formation. Use potentiometric titrations to determine pKa values under varying conditions. Pair isothermal titration calorimetry (ITC) with -NMR to quantify binding constants and identify competing interactions (e.g., anion interference) .

Q. What strategies enhance the performance of this compound in glucose-sensing hydrogels?

- Methodological Answer : Incorporate the compound into copolymer hydrogels (e.g., with acrylamide) to improve reversibility. Optimize crosslinking density and use fluorescence quenching assays to track glucose responsiveness. Validate selectivity against fructose and galactose via competitive binding studies .

Q. How can nanoscale self-assembly improve the sensitivity of boronic acid-based optical sensors?

- Methodological Answer : Functionalize gold nanoparticles or quantum dots with this compound to amplify signal transduction. Use dynamic light scattering (DLS) and surface plasmon resonance (SPR) to monitor assembly-disassembly kinetics in real time. Compare performance with control systems lacking boronic acid moieties .

Q. What experimental designs mitigate batch-to-batch variability in boronic acid functionalized materials?

- Methodological Answer : Standardize synthesis protocols (e.g., solvent purity, catalyst ratios) and implement QC checks via HPLC and ICP-MS (to track metal contaminants). Use design-of-experiment (DoE) frameworks to identify critical factors (e.g., temperature, stirring rate) affecting reproducibility .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting results in boronate ester stability studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets from different labs, focusing on variables like solvent polarity, ionic strength, and temperature. Use molecular dynamics simulations to model boronate-diol interactions and validate hypotheses experimentally .

Q. What statistical approaches are recommended for assessing the significance of boronic acid sensor responses?

- Methodological Answer : Use receiver operating characteristic (ROC) curves to evaluate sensitivity/specificity trade-offs. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare sensor outputs across multiple analyte concentrations. Report effect sizes and confidence intervals to contextualize findings .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.